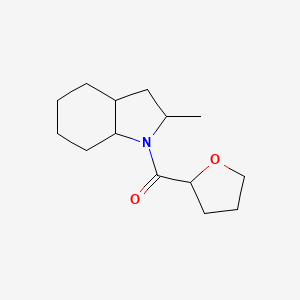
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone is a chemical compound that has been of interest to researchers due to its potential applications in the field of pharmacology. It is a cyclic amide that is structurally similar to other compounds that have been found to have therapeutic properties.
Wirkmechanismus
The mechanism of action of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone is not fully understood. However, it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone in lab experiments is its relatively low toxicity. However, its solubility in aqueous solutions is limited, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound.
2. Development of new synthetic methods for producing this compound.
3. Investigation of the potential of this compound as a treatment for specific diseases, such as cancer, inflammation, and infectious diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Development of new formulations and delivery methods for this compound to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of pharmacology. Research on this compound has shown that it has activity against a variety of diseases and has a relatively low toxicity. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone involves the reaction of 2-methylindoline with glyoxal in the presence of a Lewis acid catalyst. The resulting product is then treated with an acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Research on (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone has focused on its potential as a therapeutic agent. Studies have shown that this compound has activity against a variety of diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-9-11-5-2-3-6-12(11)15(10)14(16)13-7-4-8-17-13/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXGJLIECIBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

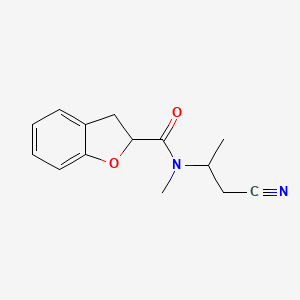
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)

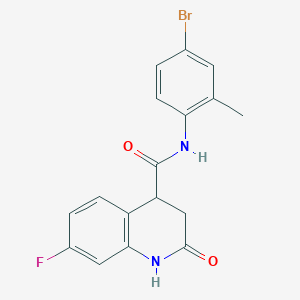
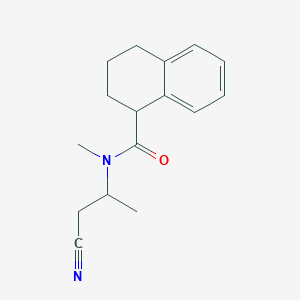
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
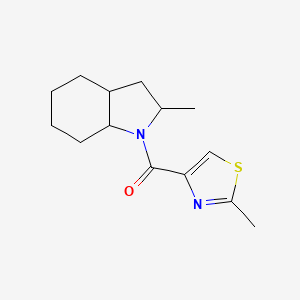
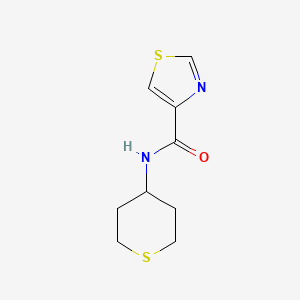
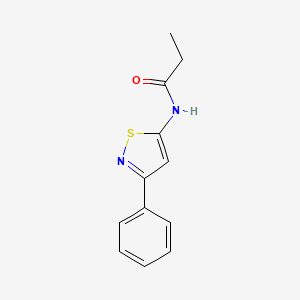
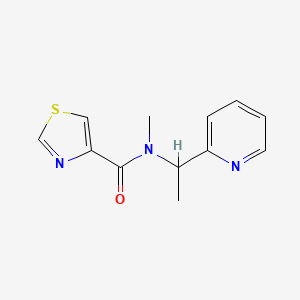
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)